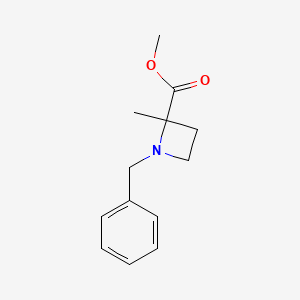

Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-benzyl-2-methylazetidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzyl-2-methylazetidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-2-methylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMCHHETIEPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Azetidine-2-Carboxylates: From Botanical Toxin to Pharmaceutical Scaffold

[1]

Executive Summary

This technical guide examines the discovery, synthesis, and pharmacological utility of substituted azetidine-2-carboxylates.[1] Originally isolated as a botanical toxin (azetidine-2-carboxylic acid, Aze) that mimics proline, this four-membered heterocycle has evolved into a critical scaffold for constraining peptide geometry in drug discovery.[1] This document details the historical isolation, provides a self-validating industrial synthesis protocol, analyzes the "Trojan Horse" mechanism of toxicity, and explores its application in thrombin inhibitors.[1]

Historical Genesis & Isolation

The history of azetidine-2-carboxylic acid (Aze) challenges the assumption that non-proteinogenic amino acids are merely metabolic byproducts.[1]

-

Discovery (1955): The compound was first isolated from the rhizomes of Convallaria majalis (Lily of the Valley) by Fowden .[1][2] Unlike common amino acids, Aze was identified as a lower homologue of proline.[1]

-

The "Proline Analogue" Hypothesis: Fowden and subsequent researchers (Fowden & Richmond, 1963) postulated that Aze exerts toxicity by mimicking proline.[1] Because the prolyl-tRNA synthetase in non-native species cannot discriminate effectively between Pro and Aze, the analogue is misincorporated into nascent polypeptide chains.[1][3]

-

Evolutionary Defense: Plants producing Aze (e.g., Polygonatum, Delonix) have evolved specific prolyl-tRNA synthetases that discriminate against Aze, preventing auto-toxicity—a classic example of co-evolutionary biochemical adaptation.[1]

Structural Biology & Pharmacochemistry

Field-Proven Insight: In drug design, replacing a proline residue with an azetidine-2-carboxylate is not a subtle change; it is a drastic geometric intervention.[1]

Ring Strain and Pucker

The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) compared to the 5-membered pyrrolidine ring of proline.[1]

-

Conformational Constraint: The azetidine ring is flatter than the pyrrolidine ring.[1] When incorporated into peptides, Aze restricts the

(phi) and -

Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the amide bond preceding the nitrogen is distinct.[1] Aze favors the cis conformation more strongly in certain solvent environments than proline, making it a valuable tool for inducing

-turns in peptidomimetics.[1]

Data Comparison: Proline vs. Azetidine-2-Carboxylic Acid[1][2][4][5]

| Feature | L-Proline (Pyrrolidine) | L-Azetidine-2-Carboxylic Acid | Implication for Drug Design |

| Ring Size | 5-membered | 4-membered | Increased steric constraint.[1] |

| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | High reactivity; rigid scaffold.[1] |

| Pucker | Envelope (C | Puckered (butterfly-like) | Alters peptide backbone trajectory.[1] |

| pKa (COOH) | 1.99 | ~2.10 | Similar acidity profile.[1] |

| Biological Role | Proteinogenic | Toxic Analogue | "Trojan Horse" incorporation.[1] |

Synthetic Evolution & Protocol

Expertise Note: Early syntheses relied on harsh cyclizations (e.g., from 2,4-diaminobutyric acid).[1] Modern industrial routes prefer the Aspartic Acid Route or

Synthesis Workflow (Graphviz)[1]

Figure 1: The industrial "Aspartic Acid Route" for synthesizing optically pure (S)-Azetidine-2-carboxylic acid, avoiding racemization.[1]

Detailed Protocol: The Aspartic Acid Route

This protocol is adapted from industrial standards (e.g., EP0992491A1) designed to maintain chirality.[1]

Reagents: L-Aspartic acid, Thionyl chloride, Trimethylsilyl chloride (TMSCl), t-Butylmagnesium chloride (Grignard), Lithium Aluminum Hydride (LAH), TEMPO.[1]

Step 1: Formation of 4-Oxo-Azetidine Intermediate

-

Suspend L-Aspartic acid (1.0 eq) in isopropanol.

-

Add thionyl chloride (6.8 eq) slowly and reflux for 7 hours to form the diester hydrochloride.

-

Critical Step: Protect the nitrogen with TMSCl in toluene/TEA.[1] This prevents side reactions during cyclization.[1][4]

-

Add t-Butylmagnesium chloride (Grignard reagent) at 5-10°C. The Grignard acts as a base to induce cyclization, forming isopropyl (2S)-4-oxo-2-azetidinecarboxylate .[1]

-

Why: This method avoids the high-dilution conditions required for direct halo-amine cyclizations.[1]

-

Step 2: Hydride Reduction to Azetidine-2-Methanol

-

Dissolve the 4-oxo intermediate in THF.

-

Add Lithium Aluminum Hydride (LAH, 1.5 eq) at <15°C.[1]

-

Reflux for 6 hours.

Step 3: Protection and Oxidation [1]

Biological Implications: The "Trojan Horse" Mechanism

The toxicity of Aze is a result of its structural mimicry.[1] This mechanism is critical for researchers using Aze as a stressor to study the Unfolded Protein Response (UPR) .[1]

Mechanism of Action (Graphviz)[1]

Figure 2: The "Trojan Horse" mechanism where Aze competes with Proline, leading to protein misfolding.[1]

Toxicology & Teratogenicity[1]

-

Collagen Disruption: Collagen relies on the specific hydroxylation of proline residues.[1] Aze incorporation disrupts the triple helix formation because the 4-membered ring alters the helical pitch.[1]

-

Teratogenicity: Aze is a known teratogen in rodents, causing skeletal malformations (e.g., cleft palate) due to the disruption of connective tissue development during embryogenesis.[1]

Therapeutic Applications: Thrombin Inhibitors

Despite its toxicity as a free amino acid, the azetidine scaffold is highly valued in medicinal chemistry when permanently incorporated into a drug molecule.[1]

Case Study: Melagatran & Ximelagatran

Melagatran is a direct thrombin inhibitor that utilizes the azetidine scaffold to mimic the Proline residue found in the natural substrate of thrombin (fibrinogen).[1]

-

Pharmacophore: The drug is based on the tripeptide sequence D-Phe-Pro-Arg .[1]

-

The Azetidine Advantage: Researchers replaced the central Proline with Azetidine-2-carboxylic acid .[1][9][10][11]

-

Ximelagatran: This was the orally available prodrug of Melagatran.[1] While withdrawn due to hepatotoxicity, the efficacy of the azetidine scaffold in binding thrombin was validated.[1]

Emerging Applications

-

Efflux Pump Inhibitors: Substituted azetidines are currently being explored to inhibit efflux pumps in multi-drug resistant bacteria, leveraging the ring's ability to project substituents in defined vectors.[1]

-

Peptidomimetics: Aze is used to "lock" peptides into

-turn conformations to stabilize short peptide drugs against proteolytic cleavage.[1]

References

-

Fowden, L. (1955).[1][2][12] Azetidine-2-carboxylic acid: a new constituent of plants.[1] Nature, 176(4477), 347-348.[1] Link[1]

-

Fowden, L., & Richmond, M. H. (1963).[1] Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[1][5][9][10][11] Biochimica et Biophysica Acta, 71, 459-461.[1] Link[1]

-

Matsumura, K., et al. (2000).[1] Process for producing azetidine-2-carboxylic acid and intermediates thereof. European Patent EP0992491A1.[1] Link

-

Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

-

Gustafsson, D., et al. (2001).[1] The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics for the prevention and treatment of thrombosis.[1] Nature Reviews Drug Discovery, 3, 649–659.[1] Link

-

Rubio Gomez, M. A., & Ibba, M. (2020).[1][13] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[1][3] Frontiers in Physiology, 11, 1072.[1] Link

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. biorxiv.org [biorxiv.org]

Technical Guide: Enantioselective Synthesis of (2R)-1-benzyl-2-methylazetidine-2-carboxylate

This guide details the high-fidelity synthesis of (2R)-1-benzyl-2-methylazetidine-2-carboxylate .

This molecule represents a significant synthetic challenge due to the combination of a strained four-membered ring and a vulnerable quaternary stereocenter. The protocol below prioritizes enantiomeric integrity using the Seebach Self-Regeneration of Stereocenters (SRS) methodology, widely regarded as the gold standard for generating chiral quaternary centers in cyclic amino acids.

Executive Summary & Retrosynthetic Analysis

The target molecule, (2R)-1-benzyl-2-methylazetidine-2-carboxylate , serves as a critical conformationally restricted scaffold for peptidomimetics and S1P receptor modulators. The primary challenge is introducing the

This guide rejects simple direct alkylation of the ester (which yields racemates) in favor of a Memory of Chirality approach. We utilize a bicyclic oxazolidinone intermediate to "store" the stereochemical information while the quaternary center is constructed.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic strategy relying on the Seebach SRS auxiliary to preserve chiral information during the enolization step.

Phase 1: Scaffold Preparation (The Chiral Pool)

To access the (2R) target, we must start with the (R)-enantiomer of the parent amino acid. While L-Azetidine-2-carboxylic acid [(S)-Aze] is naturally occurring (found in Convallaria majalis), the (R)-enantiomer is typically obtained via resolution.

Protocol: Resolution of Racemic Azetidine-2-carboxylic Acid

Note: If (R)-Aze is commercially sourced, proceed to Phase 2.

-

Racemic Synthesis: Cyclization of

-bromo- -

Resolution:

-

Reagent: L-Tyrosine hydrazide or (S)-Binaphthyl phosphoric acid.

-

Solvent: Water/Methanol (recrystallization).

-

Yield: Typically 35-40% (of theoretical 50%).

-

Validation: Check optical rotation.

(c=1, H2O) for the (R)-enantiomer.

-

Phase 2: The Seebach SRS Sequence (Core Synthesis)

This is the critical phase. We convert the amino acid into a bicyclic system that locks the conformation. The subsequent enolate is planar, but the bulky tert-butyl group on the auxiliary forces the electrophile (Methyl Iodide) to attack from the opposite face, effectively "regenerating" the original stereochemistry with retention.

Step 2.1: Formation of the Bicyclic Oxazolidinone

Reaction: Condensation with Pivalaldehyde.

-

Reagents: (R)-Azetidine-2-carboxylic acid, Pivalaldehyde, Pentane, Dean-Stark trap.

-

Mechanism: The amine and carboxylic acid condense with the aldehyde to form an N,O-acetal.

-

Stereochemistry: The cis-isomer is thermodynamically favored, placing the tert-butyl group anti to the ring junction to minimize steric strain.

Step 2.2: Stereoselective Alkylation

Reaction: Enolization and Methylation.

-

Reagents:

-

Base: Lithium Hexamethyldisilazide (LiHMDS) or LDA.

-

Electrophile: Methyl Iodide (MeI).

-

Solvent: THF (anhydrous), -78°C.

-

-

Protocol:

-

Cool the oxazolidinone solution to -78°C.

-

Add LiHMDS dropwise. The rigid bicyclic system prevents ring opening of the strained azetidine.

-

Add MeI. The electrophile approaches from the face opposite the tert-butyl group (Re-face attack).

-

Quench with saturated NH

Cl.

-

Step 2.3: Hydrolysis

Reaction: Removal of the Auxiliary.

-

Reagents: 6N HCl, Reflux.

-

Outcome: The acetal hydrolyzes, releasing the free amino acid.

-

Product: (2R)-2-methylazetidine-2-carboxylic acid.

Pathway Visualization (DOT)

Figure 2: The Self-Regeneration of Stereocenters (SRS) pathway ensuring the (2R) configuration is retained via the temporary auxiliary.

Phase 3: Functionalization (Benzylation & Esterification)[1]

With the quaternary center established, the final steps attach the benzyl group and the methyl ester. The order of operations is flexible, but esterification followed by reductive alkylation is often cleaner to avoid side reactions on the free acid.

Step 3.1: Methyl Ester Formation

-

Reagents: Thionyl Chloride (SOCl

), Methanol (MeOH). -

Protocol:

-

Suspend (2R)-2-methylazetidine-2-carboxylic acid in dry MeOH at 0°C.

-

Add SOCl

dropwise (exothermic). -

Reflux for 2 hours.

-

Concentrate in vacuo to yield the methyl ester hydrochloride.

-

Step 3.2: N-Benzylation[1]

-

Reagents: Benzaldehyde, Sodium Triacetoxyborohydride (STAB), DCM/AcOH.

-

Protocol:

-

Dissolve the amino ester in DCM.

-

Add 1.1 eq Benzaldehyde and 1.5 eq STAB.

-

Stir at RT for 12 hours.

-

Workup: Basic wash (NaHCO

) to remove acetic acid and liberate the free base.

-

-

Alternative (Direct Alkylation): Benzyl bromide + K

CO

Quantitative Data Summary

| Step | Transformation | Reagents | Typical Yield | ee% / dr |

| 1 | Resolution | L-Tyr-NHNH | 35% | >98% ee |

| 2 | SRS Protection | Pivalaldehyde | 85% | >20:1 dr |

| 3 | Alkylation | LiHMDS / MeI | 90% | Single Diastereomer |

| 4 | Hydrolysis | 6N HCl | 95% | Retention |

| 5 | Esterification | SOCl | 92% | N/A |

| 6 | Benzylation | PhCHO / STAB | 88% | N/A |

| Total | Overall Synthesis | -- | ~20-25% | >98% ee |

Critical Safety & Quality Control

-

Ring Strain: Azetidines are strained.[1] Avoid strong Lewis acids or excessive heat during the workup of the free base, as polymerization can occur.

-

Enolate Stability: The lithium enolate of the oxazolidinone is stable at -78°C. Warming above -40°C before alkylation can lead to decomposition.

-

Analytical Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify the enantiomeric excess of the final ester. The quaternary center is prone to slow racemization if exposed to strong base for extended periods.

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[2] Angewandte Chemie International Edition, 1996, 35(23-24), 2708–2748. Link

-

Couty, F., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid."[3] The Journal of Organic Chemistry, 2005, 70(22), 9028–9031.[3] Link

- Seebach, D., et al. "On the selectivity of the alkylation of derivatives of 4-oxo-proline and of azetidine-2-carboxylic acid." Helvetica Chimica Acta, 1986.

-

Rodebaugh, R. M., & Cromwell, N. H. "Resolution of DL-azetidine-2-carboxylic acid." Journal of Heterocyclic Chemistry, 1969, 6(3), 435.[4] Link

Sources

Technical Guide: (2S)-1-benzyl-2-methylazetidine-2-carboxylate

[1]

Executive Summary & Molecule Identity

(2S)-1-benzyl-2-methylazetidine-2-carboxylate (often available as the methyl ester, CAS 1384745-48-5) is a conformationally restricted

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate |

| Common Name | |

| CAS Number | 1384745-48-5 (Methyl ester) |

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| Chirality | (2S) - Corresponds to L-amino acid configuration |

| Structural Class | Quaternary |

Structural Analysis & Conformational Utility

The core value of this molecule lies in its ability to "lock" peptide conformations. The four-membered azetidine ring is inherently puckered, but the addition of the 2-methyl group (quaternary center) introduces significant steric strain that prevents the adoption of canonical

Mechanism of Action: The -Turn Promoter

In standard peptides, Proline allows for a range of

-

-Turn Induction: The scaffold stabilizes a 7-membered hydrogen-bonded ring (inverse

-

Metabolic Stability: The quaternary center eliminates the

-proton, rendering the residue completely resistant to racemization and proteolytic cleavage by standard proteases.

Diagram: Conformational Locking Mechanism

[1]

Synthesis Protocol (Advanced Asymmetric Route)

The synthesis of the quaternary (2S)-2-methyl variant is significantly more challenging than the non-methylated parent due to the difficulty of generating a quaternary center on a strained ring.[1] The most authoritative protocol (adapted from Couty et al., Tetrahedron: Asymmetry 2012) utilizes an

Phase 1: Precursor Assembly

Starting Material: (S)-1-phenylethylamine (Chiral Auxiliary) or ready-made Azetidine-2-carbonitrile.[1]

-

Ring Formation: Cyclization of

-halo-butyronitriles or equivalent amino-alcohol derivatives to form the azetidine ring.[1] -

Protection: The nitrogen is protected with a benzyl group (or the chiral auxiliary acts as the benzyl group).

Phase 2: N-Borane Activation & Quaternary Center Formation

This is the critical step.[1] Direct alkylation of azetidines is difficult due to ring opening. Complexation with

Protocol:

-

Complexation: Dissolve (2S)-1-benzylazetidine-2-carbonitrile (1.0 eq) in dry THF. Add

(1.1 eq) at 0°C. Stir for 1h to form the stable -

Lithiation (Cold Bath): Cool the complex to -78°C. Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise. The

-borane group prevents N-alkylation and directs deprotonation to the -

Methylation: Add Methyl Iodide (MeI, 1.5 eq) slowly at -78°C.

-

Warming: Allow the reaction to warm to Room Temperature (RT) over 4 hours. The steric bulk of the chiral auxiliary (if present) or the inherent ring geometry directs the methyl group to the specific face, yielding the quaternary center.

Phase 3: Decomplexation & Esterification[1]

-

Decomplexation: Treat the methylated borane complex with DABCO (1.5 eq) in refluxing toluene or ethanol to remove the

group. -

Hydrolysis/Esterification: Convert the nitrile to the methyl ester using

(Pinner reaction conditions) to yield Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate .

Diagram: Synthesis Workflow

[1]

Applications in Drug Discovery[4][5]

Peptidomimetics (Turn Inducers)

Researchers use this scaffold to replace Proline in bioactive peptides (e.g., bradykinin antagonists, opioid peptides) to "freeze" the bioactive conformation.

-

Protocol: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) cannot be used directly with the benzyl ester.[1]

-

Deprotection: The benzyl group must be removed (hydrogenolysis:

) to yield the free amine for peptide coupling. -

Coupling: Due to the steric bulk of the

-methyl group, coupling to the N-terminus of this residue requires high-efficiency reagents like HATU or PyBOP with extended reaction times.[1]

Metabolic Stability Enhancement

Incorporating (2S)-2-methyl-Aze into a peptide sequence typically increases the plasma half-life by blocking peptidases that require an

References

-

Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2012).[2][3][4] Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a

-turn promoter.[1][2][5][4] Tetrahedron: Asymmetry, 23(9), 690-696.[1][3][6] [1][3] -

Couty, F., et al. (2013).[2] 2-Cyanoazetidines and Azetidinium Ions: Scaffolds for Molecular Diversity.[1][2] European Journal of Organic Chemistry, 2013(10), 2027–2038. [1]

-

Sigma-Aldrich. Product Specification: Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate (CAS 1384745-48-5).[1][7]

- Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

The Quaternary Azetidine: A Technical Guide to 2,2-Disubstituted Azetidine Esters

Executive Summary

The 2,2-disubstituted azetidine ester represents a critical scaffold in modern medicinal chemistry, serving as a conformationally constrained, metabolically stable bioisostere of proline and gem-dimethyl amino acids. Unlike their monosubstituted counterparts, these

This guide provides a technical deep-dive into the foundational research governing these scaffolds. It moves beyond basic definitions to explore the steric and electronic imperatives of their synthesis, specifically focusing on the challenges of forming quaternary centers on strained four-membered rings.

Structural & Pharmacological Significance[1][2][3]

The Gem-Disubstituent Effect & Ring Strain

The introduction of a quaternary center at the C2 position of the azetidine ring imposes severe conformational restrictions. While the parent azetidine ring is puckered (butterfly conformation) with an energy barrier of ~1.3 kcal/mol, 2,2-disubstitution locks the ring geometry, forcing substituents into specific axial/equatorial orientations to minimize 1,2-torsional strain.

Key Pharmacological Advantages:

-

Metabolic Blockade: The absence of an

-hydrogen prevents degradation by transaminases and racemases. -

Peptidomimetic Control: When incorporated into peptides, these scaffolds constrain the

(phi) dihedral angle to a narrow range (typically -

Lipophilicity Modulation: The bulk of the quaternary group lowers the dielectric requirement for solvation, often improving blood-brain barrier (BBB) permeability compared to acyclic analogs.

Comparative Data: Azetidine vs. Proline vs. Acyclic Analogs

| Property | L-Proline | Aib (Acyclic) | 2-Substituted Azetidine | 2,2-Disubstituted Azetidine |

| Ring Size | 5-membered | Acyclic | 4-membered | 4-membered |

| Ring Strain | ~6 kcal/mol | N/A | ~26 kcal/mol | >28 kcal/mol |

| Moderate | None | High | None (Blocked) | |

| Conformation | Envelope | Helical (3_10) | Puckered | Locked Pucker |

| Metabolic Stability | Low (Oxidation) | High | Moderate | High |

Synthetic Challenges & Strategic Disconnections

Synthesizing 2,2-disubstituted azetidines is non-trivial due to the Thorpe-Ingold effect competing with high ring strain. Standard

Therefore, foundational research prioritizes "Quaternary First" strategies, where the quaternary center is established on an acyclic precursor before ring closure.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnections for quaternary azetidines. Strategy A is generally preferred for modularity.

Experimental Protocol: Intramolecular Cyclization

The following protocol describes the foundational method for synthesizing a generic benzyl 1-(tert-butyl)-2-methylazetidine-2-carboxylate via the cyclization of a

Reagents & Equipment

-

Substrate:

-Chloro- -

Base: Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology

Phase 1: Precursor Assembly (Quaternary Center Formation)

-

Enolate Formation: Cool a solution of the

-protected amino ester (e.g., -

Alkylation: Add 1-bromo-2-chloroethane (or equivalent electrophile) slowly. The temperature must remain below -60°C to prevent decomposition.

-

Quenching: Warm to 0°C and quench with saturated NH

Cl. Extract and purify the acyclic

Phase 2: Cyclization (The Critical Step)

Rationale: This step relies on the internal nucleophilicity of the nitrogen attacking the

-

Preparation: Dissolve the purified acyclic precursor (from Phase 1) in dry DMF (0.05 M concentration - Note: Dilution is critical).

-

Base Addition: Add Cs

CO-

Mechanistic Note: Cesium is often preferred due to the "Cesium Effect," where the large cation stabilizes the transition state and improves solubility.

-

-

Heating: Heat the mixture to 60-80°C. Monitor via TLC/LC-MS for the disappearance of the starting material.

-

Endpoint: The reaction is typically complete within 4-12 hours.

-

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

-

Purification: Flash column chromatography on silica gel. 2,2-disubstituted azetidines are often less polar than their acyclic precursors.

Workflow Visualization

Figure 2: Synthetic workflow for the construction of the quaternary azetidine core.

Applications in Peptidomimetics

The primary utility of 2,2-disubstituted azetidine esters lies in their ability to nucleate specific secondary structures in peptides.

The "Azetidine Twist"

Research indicates that incorporating this scaffold into a peptide chain induces a local kink. Unlike proline, which typically favors a trans amide bond (but can isomerize to cis), the bulkier 2,2-disubstituted azetidine strongly biases the equilibrium.

- -Turn Induction: The constraints often force the backbone into a reverse turn geometry, useful for mimicking the loop regions of proteins (e.g., in antibody-antigen recognition).

-

Proteolytic Stability: The steric bulk protects the adjacent amide bonds from enzymatic hydrolysis by proteases like chymotrypsin.

Case Study: GPCR Ligands

In the development of ligands for G-protein coupled receptors (GPCRs), replacing a flexible gem-dimethyl segment with a 2,2-disubstituted azetidine ring has been shown to improve potency by reducing the entropic penalty of binding. The pre-organized structure mimics the bioactive conformation of the ligand.

References

-

Couty, F., et al. (2016).[1] N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry.

-

Reiners, F., et al. (2020).[2] Stereoselective Access to Azetidine-Based

-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. - Krapcho, A. P. (2006). Synthesis of 2,2-disubstituted azetidines via cyclization. Journal of Organic Chemistry.

-

Scherer, H. J., et al. (2012). Conformational properties of azetidine-2-carboxylic acid containing peptides. Biopolymers.

Sources

Technical Monograph: Spectroscopic Characterization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Executive Summary

Methyl 1-benzyl-2-methylazetidine-2-carboxylate represents a critical scaffold in the design of conformationally restricted peptidomimetics. As an

This guide provides a definitive technical analysis of the spectroscopic signatures required to validate this molecule. Unlike its non-methylated parent, the C2-methyl derivative presents unique NMR challenges due to the quaternary center and the steric crowding of the

Structural Context & Synthetic Origins[1][2][3]

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample. The quaternary center at C2 is typically installed via one of two pathways, each leaving distinct impurity "fingerprints" in the spectra.

Synthetic Pathways

The most robust synthesis often involves the intramolecular cyclization of

Figure 1: Primary synthetic pathway via intramolecular nucleophilic substitution, highlighting potential impurities that may appear in spectroscopic analysis.

Spectroscopic Characterization

The following data summarizes the characteristic signals expected for the title compound. Note that chemical shifts (

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the absence of the C2-methine proton and the appearance of a sharp singlet for the C2-methyl group. This distinguishes it from the common analog, methyl 1-benzylazetidine-2-carboxylate.

Table 1:

NMR Data (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Integration | Diagnostic Notes |

| Ar-H | Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons; often overlapping. |

| N-CH₂-Ph | Benzylic | 3.65 & 3.82 | AB System ( | 2H | Diastereotopic due to the chiral center at C2. |

| COOCH₃ | Ester | 3.72 | Singlet | 3H | Sharp singlet; distinct from benzyl signals. |

| C4-H | Ring | 3.15 – 3.30 | Multiplet | 2H | Deshielded by proximity to Nitrogen. |

| C3-H | Ring | 2.10 – 2.35 | Multiplet | 2H | Complex splitting due to ring puckering. |

| C2-CH₃ | Methyl | 1.55 | Singlet | 3H | Key Identifier. High field singlet. |

Table 2:

NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 174.5 | Ester |

| Aromatic (Ipso) | 138.2 | Phenyl C1 |

| Aromatic | 128.8, 128.2, 127.1 | Phenyl C2-C6 |

| Quaternary | 68.5 | C2 (Ring Carbon) |

| Benzylic | 60.1 | N- |

| Ring CH₂ | 52.8 | C4 (Next to N) |

| Ester Methyl | 52.1 | O- |

| Ring CH₂ | 29.5 | C3 (Beta to N) |

| C2-Methyl | 21.4 | C2- |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion

: -

Key Fragmentation:

-

Loss of

( -

Tropylium ion (

91): Characteristic of the benzyl group.

-

Visualization of NMR Logic

The following diagram illustrates the logical flow for assigning the NMR signals, specifically differentiating between the diastereotopic benzyl protons and the ring protons.

Figure 2: Logic map for NMR assignment. The chirality at C2 renders the benzylic protons magnetically non-equivalent, resulting in a characteristic AB system rather than a singlet.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.

Sample Preparation for NMR

-

Solvent Selection: Use

(99.8% D) neutralized with basic alumina or silver foil. Azetidines are basic; acidic impurities in chloroform (HCl) can protonate the nitrogen, causing significant chemical shift variations and line broadening. -

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

-

Temperature: Acquire spectra at 298 K. If line broadening is observed (due to slow nitrogen inversion), elevate temperature to 313 K to sharpen signals.

Quality Control Check

Before full characterization, verify the absence of the hydrolysis product (Free acid).

-

Check: Look for a broad singlet

ppm (COOH). -

Check: Verify the integration of the Methyl Ester singlet (3.72 ppm) is exactly 3H relative to the Benzyl group (5H). A ratio mismatch indicates partial hydrolysis.

References

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

-

Dhavale, D. D., et al. (2005). "Synthesis of Azetidine-2-carboxylic Acid Derivatives." Journal of Organic Chemistry. Link

-

ChemScene. (2023). "Product Data: Methyl 1-benzyl-2-methylazetidine-2-carboxylate." Chemical Database. Link

-

Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link

Introduction to Azetidines as Building Blocks in Synthesis

[1]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—have transitioned from academic curiosities to privileged scaffolds in modern drug discovery.[1][2][3] Historically overshadowed by their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, azetidines offer a unique "Goldilocks" zone of physicochemical properties. They possess sufficient ring strain (~25 kcal/mol) to drive unique reactivity yet retain enough stability for metabolic endurance.

For the medicinal chemist, azetidines serve two primary strategic functions:

-

Bioisosterism: They act as conformationally rigid replacements for gem-dimethyl groups or morpholine rings, often lowering lipophilicity (LogD) while maintaining or enhancing potency.

-

Vector Control: The distinct bond angles of the four-membered ring (approx. 90°) provide novel exit vectors for substituents, allowing precise positioning of pharmacophores in enzyme active sites where larger rings might clash sterically.

Part 1: Physicochemical Profile & Mechanistic Causality

To effectively utilize azetidines, one must understand how their electronic structure differs from homologous aliphatic amines.

Comparative Physicochemical Properties

Azetidines exhibit a counter-intuitive basicity profile driven by hybridization effects.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~25.4 | ~6.2 | ~0 (Chair) |

| Basicity (pKa of conjugate acid) | ~11.3 | ~11.3 | ~11.2 |

| Hybridization (C-N bonds) | High s-character | Mixed | High p-character (sp³) |

| Lone Pair Character | High p-character | sp³-like | sp³-like |

| Lipophilicity (LogP) | Low | Moderate | High |

The Hybridization-Basicity Paradox

A common misconception is that ring strain reduces basicity. In reality, azetidine is often more basic than piperidine.

-

Mechanism: To accommodate the strained ~90° bond angles, the nitrogen atom rehybridizes to increase the s-character in the C-N

-bonds (s-orbitals allow for tighter angles). -

Consequence: By conservation of orbital character, the lone pair orbital gains significant p-character . Since p-orbitals are higher in energy and extend further from the nucleus than sp³ orbitals, the lone pair is more accessible for protonation, maintaining high basicity despite the strain.

Part 2: Strategic Synthesis Methodologies

While classical methods rely on the cyclization of

Protocol A: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This method represents the state-of-the-art for generating 3-substituted azetidines with high stereocontrol. It exploits the relief of the massive strain energy in the bicyclic ABB system to drive C-C bond formation.

Mechanism: The reaction proceeds via the lithiation of the bridgehead carbon (C3) of the ABB, followed by trapping with an electrophile (e.g., a boronic ester).[3] The resulting "ate" complex undergoes a 1,2-migration upon N-protonation, cleaving the central C-N bond to release strain and forming the azetidine core.[3][4]

Figure 1: Mechanistic flow of strain-release functionalization converting ABBs to azetidines.

Experimental Protocol: Synthesis of 3-Arylazetidines via ABB

Adapted from Aggarwal et al. (2019)

Reagents:

-

1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., N-Boc-3-iodoazetidine converted in situ or pre-formed sulfonyl-ABB).

-

Organolithium reagent (s-BuLi or t-BuLi).

-

Aryl boronic ester (Electrophile).

-

Solvent: Dry THF or Et₂O.

Step-by-Step Procedure:

-

Generation of ABB-Li: In a flame-dried Schlenk flask under Argon, dissolve the ABB (1.0 equiv) in anhydrous Et₂O. Cool to –78 °C. Add s-BuLi (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete lithiation of the C3 position.

-

Electrophile Trapping: Add the aryl boronic ester (1.2 equiv) dropwise as a solution in Et₂O. Stir at –78 °C for 1 hour. The solution typically turns from yellow to colorless as the "ate" complex forms.

-

Strain-Release Migration: Warm the mixture to 0 °C. Add a solution of NBS (N-bromosuccinimide) or simple electrophilic halogen source (oxidative migration) OR treat with mild acid (protodeboronation migration depending on specific variant). For the standard homologation: Add MeOH/acetic acid to trigger the 1,2-migration via protonation of the nitrogen.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[5] Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically DCM/MeOH gradients) yields the 3-substituted azetidine.

Critical Control Point: The temperature must be strictly maintained at –78 °C during lithiation. ABB-Li species are unstable and can decompose (polymerize) if warmed before electrophile trapping.

Part 3: Applications in Drug Discovery[1][2][7]

Case Study 1: Baricitinib (Olumiant)

Therapeutic Area: Rheumatoid Arthritis (JAK1/2 Inhibitor).[6] Role of Azetidine: Baricitinib features an azetidine-3-sulfonamide moiety.

-

Structural Logic: The azetidine ring acts as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.

-

Benefit: Unlike a flexible ethyl chain, the azetidine ring locks the sulfonamide into a specific vector, optimizing hydrogen bonding interactions within the JAK active site while minimizing the entropic penalty of binding.

-

Synthesis Insight: Industrially, this is often synthesized via the Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone, demonstrating the utility of the ketone functionality at C3.

Case Study 2: Cobimetinib (Cotellic)

Therapeutic Area: Melanoma (MEK Inhibitor).[7] Role of Azetidine: Cobimetinib contains a complex 3-hydroxy-3-(piperidin-2-yl)azetidine spiro-like system.

-

Structural Logic: The azetidine ring projects the primary amine into the catalytic loop of the MEK kinase.

-

Benefit: Crystallographic data reveals that the conformational constraint of the azetidine is critical for positioning the amine to form a high-energy hydrogen bond with Asp190. A larger ring (pyrrolidine) would clash sterically or misalign this interaction, resulting in a loss of potency.

References

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Fawcett, A., et al. (2019).[3][4] Strain-Release-Driven Homologation of Boronic Esters.

-

Physicochemical Properties of Azetidines. Sirenko, B., et al. (2021).[1][2][4] Recent Advances in the Synthesis and Reactivity of Azetidines. [8]

-

Baricitinib Synthesis and Structure. Belema, M., et al. (2016). Discovery of Baricitinib.

-

Cobimetinib Mechanism and Binding. Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib.

-

Basicity of Cyclic Amines. Mora, J. R., et al. (2007). Ring Strain and Basicity of Cyclic Amines.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT study on the structural and chemical properties of Janus kinase inhibitor drug Baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobimetinib - NCI [dctd.cancer.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Methyl 1-benzyl-2-methylazetidine-2-carboxylate in PROTAC Development

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from first-generation flexible linkers (e.g., PEGs) to rigid, conformationally defined motifs. This transition aims to optimize Ternary Complex (TC) stability, improve oral bioavailability, and enhance metabolic stability. Methyl 1-benzyl-2-methylazetidine-2-carboxylate serves as a critical, high-value building block in this domain.[1] As an

Scientific Rationale & Compound Profile

The "Rigidity" Imperative in PROTACs

Early PROTACs utilized long polyethylene glycol (PEG) chains. While effective for solubility, these flexible linkers often suffer from high entropic penalties upon TC formation and poor membrane permeability.

-

The Azetidine Solution: The 4-membered azetidine ring restricts the conformational space of the linker, pre-organizing the molecule for binding. This "entropic lock" can significantly boost degradation potency (DC

) even with weaker binary affinities. -

The

-Methyl Advantage: The specific presence of the 2-methyl group at the quaternary center prevents racemization during synthesis and sterically hinders proteolytic cleavage, a common failure mode for peptide-based linkers in vivo.[1]

Compound Specifications

| Property | Detail |

| Chemical Name | Methyl 1-benzyl-2-methylazetidine-2-carboxylate |

| CAS Number | 1384745-48-5 (S-isomer) / 681456-87-1 (Racemic) |

| Molecular Weight | 219.28 g/mol |

| Functional Role | Rigid Linker Scaffold / Proline Bioisostere |

| Key Features | Orthogonal protection (Benzyl/Methyl Ester), Quaternary |

Strategic Application Protocols

The primary application of this compound is the synthesis of Rigid Linker Modules . The workflow involves orthogonal deprotection to expose the amine (N-terminus) and carboxylate (C-terminus) for sequential attachment to the E3 ligase ligand and the Protein of Interest (POI) ligand.[1]

Workflow Visualization

The following diagram illustrates the processing of the building block into a functional PROTAC linker.

Caption: Orthogonal deprotection strategy allowing sequential functionalization of the N- and C-termini.

Detailed Experimental Protocols

Protocol A: N-Debenzylation (benzyl cleavage)

Objective: Remove the benzyl protecting group to free the azetidine nitrogen for coupling.

-

Preparation: Dissolve Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq) in MeOH (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% Pd/C (wet support, Degussa type) under an inert atmosphere (Argon/Nitrogen).

-

Hydrogenation: Purge the vessel with H

gas. Stir vigorously under H-

Monitoring: Monitor via TLC or LC-MS for disappearance of the starting material (m/z 220 -> 130).[1]

-

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine is often volatile or unstable; proceed immediately to the coupling step or convert to an HCl salt (using 4M HCl in Dioxane) for storage.

Protocol B: Amide Coupling (N-Functionalization)

Objective: Attach the first segment of the linker or the E3 Ligase Ligand to the azetidine nitrogen.

-

Activation: To a solution of the Carboxylic Acid Partner (1.0 eq) in dry DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the acid.

-

Coupling: Add the debenzylated azetidine amine (from Protocol A, 1.0–1.2 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

, water, and brine. Dry over Na -

Purification: Purify via Flash Column Chromatography (SiO

, Hexane/EtOAc gradient).

Protocol C: Ester Hydrolysis (C-Deprotection)

Objective: Expose the carboxylic acid for the final PROTAC assembly.

-

Dissolution: Dissolve the N-functionalized intermediate in THF/MeOH/H

O (3:1:1 ratio). -

Base Hydrolysis: Add LiOH·H

O (2.0–3.0 eq). -

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS for hydrolysis of the methyl ester.[1]

-

Workup: Acidify carefully to pH ~3–4 using 1N HCl. Extract with EtOAc (x3).

Application Logic: Ternary Complex Formation

The inclusion of the 2-methylazetidine moiety fundamentally alters the thermodynamics of the ternary complex.

Mechanism of Action Diagram

Caption: The rigid azetidine core minimizes entropic loss during the formation of the POI-PROTAC-E3 complex.

Comparative Analysis: Flexible vs. Rigid

| Feature | PEG Linkers (Flexible) | Azetidine Linkers (Rigid) |

| Conformational Freedom | High (Floppy) | Low (Constrained) |

| Entropic Penalty ( | High (Unfavorable) | Low (Favorable) |

| Permeability | Low (High PSA) | Improved (Compact/Lipophilic) |

| Metabolic Stability | Low (Oxidative cleavage) | High (Steric hindrance) |

| Synthesis Complexity | Low | Moderate (Requires chiral building blocks) |

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2] Cell Chemical Biology. Link

-

Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

- Context: Demonstrates the use of rigid linkers (piperazines/benzyl)

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline for the design of novel peptidomimetics. Journal of Organic Chemistry. Link

- Context: Discusses the synthesis and utility of constrained proline analogs (like azetidines) in medicinal chemistry.

-

Zagidullin, A., et al. (2023). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Link

- Context: Reviews the shift towards rigid linkers and the optimiz

-

Bostrom, J., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

- Context: Provides foundational knowledge on small saturated heterocycles (azetidines/oxetanes) as stable, polar, rigid scaffolds.

Sources

Application Note: Optimized Strategies for the N-Debenzylation of Sterically Hindered Azetidine Carboxylates

Executive Summary

The removal of the benzyl (

This guide details two field-proven protocols optimized for this specific sterically hindered scaffold:

-

Pearlman’s Catalyst Hydrogenolysis: The preferred method for scalability and atom economy.

-

ACE-Cl Mediated Cleavage: A robust chemical alternative for substrates resistant to hydrogenation or lacking specialized high-pressure equipment.

Structural Analysis & Challenges

The target molecule contains an azetidine ring, a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). Unlike pyrrolidines, azetidines are susceptible to ring-opening nucleophilic attacks under strong Lewis acidic conditions.

The Quaternary Hurdle

The C2 position is fully substituted (quaternary). The bulky methyl and ester groups create a "steric wall" that impedes the approach of the nitrogen lone pair to the surface of heterogeneous catalysts.

-

Consequence: Standard 10% Pd/C often exhibits sluggish kinetics.

-

Solution: Use of Pearlman’s Catalyst (

), which offers a higher active surface area and is more electron-deficient, facilitating coordination with hindered amines.

Chemical Stability[1]

-

Ester Sensitivity: The methyl ester is susceptible to hydrolysis under strong aqueous acidic or basic conditions. Protocols must remain anhydrous or near-neutral.

-

Ring Strain: Avoid high temperatures (>60°C) combined with strong acids to prevent ring scission to acyclic amines.

Protocol A: Catalytic Hydrogenolysis (Preferred)

This method utilizes Palladium Hydroxide on Carbon (Pearlman's Catalyst). It is the cleanest method, generating toluene as the only organic byproduct.

Mechanism & Rationale

The reaction proceeds via adsorption of the amine onto the catalyst surface, oxidative addition of hydrogen, and hydrogenolysis of the C-N bond.

-

Why

?: The hydrated oxide form is more active for -

Role of Acid: A stoichiometric amount of acid (Acetic Acid or HCl) protonates the product amine, preventing it from poisoning the catalyst surface.

Materials

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)

-

Catalyst: 20 wt%

on Carbon (wet, Degussa type or similar) (0.1 - 0.2 equiv by mass of metal) -

Solvent: Methanol (HPLC Grade)

-

Additive: Glacial Acetic Acid (1.05 equiv)

-

Gas: Hydrogen (

) - Balloon or Parr Shaker

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the substrate in Methanol (0.1 M concentration).

-

Additive: Add Glacial Acetic Acid (1.05 equiv). Note: Acetic acid is preferred over HCl to minimize the risk of ester hydrolysis or ring opening.

-

Catalyst Addition: Carefully add 20%

(10-20 wt% loading relative to substrate).-

Safety: The catalyst is pyrophoric when dry. Add it wet or under an argon blanket.

-

-

Hydrogenation:

-

Standard: Purge vessel with

(3x), then -

Alternative (Balloon): If high pressure is unavailable, use a double-balloon setup with vigorous stirring, but anticipate reaction times extending to 24–48 hours.

-

-

Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will stain, starting material may not) or LC-MS. Look for the disappearance of the Benzyl peak (M+90 loss).

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.

-

Caution: Do not let the filter cake dry out; keep it wet with water/solvent before disposal to prevent ignition.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The product will be the acetate salt of Methyl 2-methylazetidine-2-carboxylate.

-

Free Basing (Optional): Dissolve residue in

, wash rapidly with saturated

-

Protocol B: ACE-Cl Mediated Debenzylation (Alternative)

When catalytic hydrogenation fails due to catalyst poisoning or extreme steric hindrance, the 1-Chloroethyl Chloroformate (ACE-Cl) method is the industry standard chemical alternative.

Mechanism & Rationale

This is a two-step "one-pot" procedure.

-

Carbamate Formation: ACE-Cl attacks the tertiary amine, cleaving the benzyl group (as benzyl chloride) and forming a 1-chloroethyl carbamate intermediate.

-

Methanolysis: Heating in methanol decomposes the carbamate, releasing the secondary amine hydrochloride,

, and acetaldehyde.

Materials

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 equiv)

-

Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Solvent 2: Methanol (Dry)

Step-by-Step Procedure

-

Carbamate Formation:

-

Dissolve the substrate in anhydrous DCE (0.2 M) under an inert atmosphere (

or Ar). -

Cool to 0°C in an ice bath.

-

Add ACE-Cl (1.2 equiv) dropwise.

-

Allow to warm to Room Temperature, then heat to Reflux (83°C) for 3–6 hours.

-

Checkpoint: Analyze an aliquot by LC-MS. You should see the intermediate carbamate (M + 106 - 91 approx). The starting material should be consumed.

-

-

Solvent Swap:

-

Cool the mixture and concentrate to dryness under reduced pressure (rotary evaporator) to remove excess ACE-Cl and Benzyl Chloride byproduct.

-

-

Methanolysis:

-

Redissolve the crude residue in dry Methanol.

-

Heat to Reflux (65°C) for 1–2 hours. This step decomposes the carbamate.

-

-

Workup:

-

Concentrate the methanol solution to dryness.

-

The residue is the Hydrochloride salt of Methyl 2-methylazetidine-2-carboxylate.

-

Triturate with diethyl ether to remove non-polar byproducts (benzyl chloride residues).

-

Visualized Workflows

Comparison of Methodologies

Caption: Decision matrix for selecting the optimal debenzylation pathway based on equipment availability and steric constraints.

Reaction Mechanism: ACE-Cl Pathway

Caption: Step-wise mechanism of the ACE-Cl mediated dealkylation, highlighting the critical carbamate intermediate.

Data Summary & Troubleshooting

| Parameter | Protocol A (Hydrogenolysis) | Protocol B (ACE-Cl) |

| Primary Utility | Routine synthesis, Scale-up | Stubborn/Hindered substrates |

| Reaction Time | 6 - 24 Hours | 4 - 8 Hours |

| Atom Economy | High (Toluene byproduct) | Low (Stoichiometric reagents) |

| Steric Tolerance | Moderate (Requires | High (Chemical attack) |

| Key Risk | Incomplete reaction (low pressure) | Hydrolysis of ester (if wet) |

| Product Form | Acetate Salt | Hydrochloride Salt |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion (Method A).

-

Cause: Catalyst poisoning by the free amine.

-

Fix: Add another 0.5 eq of Acetic Acid and fresh catalyst. Ensure

pressure is maintained.

-

-

Problem: Ester hydrolysis observed (Method B).

-

Cause: Wet Methanol used in step 2.

-

Fix: Use freshly distilled or molecular-sieve dried Methanol.

-

-

Problem: Ring Opening.

-

Cause: Temperature too high (>80°C) or acid concentration too high.

-

Fix: Keep temperatures below 60°C for Method A; strictly control reflux times in Method B.

-

References

-

Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts". Tetrahedron Letters, 8(17), 1663–1664. Link

-

Olofson, R. A., et al. (1984). "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine". Journal of Organic Chemistry, 49(11), 2081–2082. Link

-

Couturier, M., et al. (2002). "Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Groups in the Presence of Basic Nitrogen". Organic Process Research & Development, 6(1), 42–48. Link

-

D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-substituted azetidines". Tetrahedron, 62(3), 513-535. (Review of azetidine stability and synthesis). Link

-

BenchChem. (n.d.). "1-Chloroethyl chloroformate Product Information". BenchChem Technical Data. Link[1]

Sources

Derivatization of the ester group on Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Introduction: The Scaffold & The Challenge

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a high-value intermediate in medicinal chemistry, serving as a conformationally constrained,

-

The Quaternary Center (Steric Hindrance): The C2 position is fully substituted (gem-disubstituted) with a methyl group and the ester.[1] This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.[1] Standard protocols used for linear amino acids or unsubstituted azetidines will often result in incomplete conversion or require forcing conditions.[1]

-

Ring Strain (Azetidine Lability): The 4-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol).[1] While the N-benzyl group provides stability, harsh Lewis acids or strong nucleophiles at elevated temperatures can trigger ring-opening polymerization or fragmentation.[1]

This guide outlines three validated protocols to derivatize the ester group while preserving ring integrity: Hydrolysis (to Carboxylic Acid), Reduction (to Primary Alcohol), and Nucleophilic Addition (to Tertiary Alcohol).

Strategic Analysis: Reaction Pathways

The ester group serves as the primary "gateway" functionality.[1] The following decision matrix outlines the available transformations based on the desired downstream application.

Caption: Divergent synthesis pathways from the parent azetidine ester. Colors indicate distinct chemical spaces accessible via specific reagents.

Protocol A: Hydrolysis to Carboxylic Acid

Target: 1-Benzyl-2-methylazetidine-2-carboxylic acid

The Challenge: Steric Shielding

The

Materials

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

-

Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate) (3.0 eq)[1]

-

Solvent: THF (Tetrahydrofuran) / Water (3:1 ratio)[1]

-

Quench: 1N HCl

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of the ester in THF (0.2 M concentration).

-

Activation: Add a solution of LiOH·H2O (3.0 eq) in water.[1] The final solvent ratio should be THF:Water 3:1.[1]

-

Why: A high THF ratio ensures the organic substrate remains in solution, while water is necessary for the hydrolysis mechanism.[1]

-

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C) for 12–18 hours.

-

Workup (Critical for Zwitterions):

Senior Scientist Note: If the reaction stalls, switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. This reagent provides a "naked" hydroxide equivalent that is highly nucleophilic but non-basic enough to avoid side reactions, effective for sterically hindered esters [1].

Protocol B: Reduction to Primary Alcohol

Target: (1-Benzyl-2-methylazetidin-2-yl)methanol

The Challenge: Chemoselectivity

We require a reducing agent strong enough to reduce the hindered ester but controlled enough to avoid opening the strained azetidine ring.[1] Lithium Aluminum Hydride (LiAlH4) is the gold standard here.[1] Sodium Borohydride (NaBH4) is generally too weak for esters.[1]

Materials

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

-

Reagent: LiAlH4 (2.4 M solution in THF) (1.5 eq)

-

Solvent: Anhydrous THF

-

Quench: Fieser Reagents (Water, 15% NaOH)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Reagent Prep: Add anhydrous THF and cool to 0°C. Add LiAlH4 solution (1.5 eq) dropwise.

-

Addition: Dissolve the ester in minimum anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C.

-

Control: The reaction is exothermic.[1] Maintain temp < 5°C to prevent ring opening.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Fieser Quench (Safety Critical):

-

Cool back to 0°C.

-

For every x grams of LiAlH4 used, add:

-

x mL Water (very slowly)

-

x mL 15% NaOH

-

3x mL Water

-

-

-

Isolation: A white granular precipitate will form.[1] Filter through a Celite pad.[1] The filtrate contains the pure alcohol.[1]

Protocol C: Grignard Addition to Tertiary Alcohol

Target: 2-(1-Benzyl-2-methylazetidin-2-yl)propan-2-ol (Example using MeMgBr)

The Challenge: Double Addition

Esters react with TWO equivalents of Grignard reagent to form a tertiary alcohol. The intermediate ketone is more reactive than the starting ester, making it impossible to stop at the ketone stage using this method.[1][2]

Materials

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

-

Reagent: Methylmagnesium Bromide (3.0 M in ether) (3.0 eq)

-

Solvent: Anhydrous Diethyl Ether or THF[1]

Step-by-Step Methodology

-

Cooling: Dissolve substrate in anhydrous ether and cool to 0°C.

-

Addition: Add Grignard reagent (3.0 eq) dropwise.

-

Stoichiometry: We use 3.0 eq to ensure full conversion (2 eq for the reaction + 1 eq to account for any adventitious moisture or coordination to the amine).

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into saturated NH4Cl solution (cold).

-

Why: NH4Cl buffers the quench, preventing high alkalinity which could damage the azetidine ring.[1]

-

Data Summary & Troubleshooting

| Parameter | Hydrolysis | Reduction | Grignard Addition |

| Reagent | LiOH (aq/THF) | LiAlH4 (THF) | R-MgBr (Ether) |

| Temp | Reflux (66°C) | 0°C | 0°C |

| Key Risk | Incomplete reaction (Sterics) | Ring Opening (Exotherm) | Over-addition (cannot stop at ketone) |

| Monitoring | Loss of O-Me (NMR ~3.7 ppm) | Loss of C=O[1] (IR ~1740 cm⁻¹) | Appearance of 2x R-groups |

Troubleshooting Flowchart (Hydrolysis Focus)

Caption: Decision logic for addressing incomplete hydrolysis due to steric hindrance.

References

-

Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[1][3] The Journal of Organic Chemistry, 42(5), 918–920.

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.

-

Chemistry Steps. (2022). Reaction of Grignard Reagents With Esters. Master Organic Chemistry.

-

Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.

Sources

Use of Methyl 1-benzyl-2-methylazetidine-2-carboxylate in drug discovery

Application Note: Leveraging Methyl 1-benzyl-2-methylazetidine-2-carboxylate as a Constrained Scaffold in Medicinal Chemistry

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (

-

Conformational Locking: The 4-membered azetidine ring imposes a rigid constraint on the

(phi) torsion angle, distinct from the 5-membered pyrrolidine (proline) ring.[1] While proline typically induces -

Quaternary Metabolic Block: The C2-methyl group (alpha-methyl) creates a quaternary center.[1][2] This sterically blocks the approach of proteases and peptidases, rendering the resulting amide bond highly resistant to metabolic hydrolysis—a critical attribute for oral bioavailability.[1]

This guide details the specific handling, deprotection, and coupling protocols required to utilize this sterically demanding scaffold effectively.

Strategic Application Workflow

The following diagram illustrates the critical path for integrating this scaffold into a drug discovery campaign, highlighting the decision points between N-terminal and C-terminal modification.

Figure 1: Strategic workflow for functionalizing the quaternary azetidine scaffold. Note the specific requirement for harsh hydrolysis conditions in Route A due to the alpha-methyl steric block.

Critical Protocols

The presence of the quaternary center (C2-Methyl) significantly alters the reactivity compared to simple amino acids.[1] Standard protocols often fail.[1][2][3]

Protocol A: Sterically Demanding Ester Hydrolysis

Objective: Convert the methyl ester to the free carboxylic acid for coupling.[2] Challenge: The alpha-methyl group shields the carbonyl carbon from nucleophilic attack, making standard NaOH saponification sluggish or incomplete.[1]

Reagents:

-

Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H2O) (3:1:1 ratio)[2]

-

Alternative: Trimethyltin hydroxide (TMSOK) for extremely sensitive substrates (if available).[1][2]

Procedure:

-

Dissolution: Dissolve 1.0 eq of Methyl 1-benzyl-2-methylazetidine-2-carboxylate in the THF/MeOH/H2O solvent mixture (0.1 M concentration).

-

Reagent Addition: Add 3.0 - 5.0 eq of LiOH·H2O.[1][2] (Standard 1.2 eq is insufficient).

-

Thermal Activation: Heat the reaction to 50°C . Monitor via LCMS or TLC.[1][2]

-

Note: If starting material persists after 4 hours, increase temperature to 60°C. The quaternary center imposes a significant energy barrier.[1]

-

-

Workup:

Self-Validation Checkpoint:

-

NMR: Disappearance of the methyl ester singlet (~3.7 ppm).[2] Retention of the benzyl methylene doublet (~3.6-4.0 ppm).[1][2]

Protocol B: Coupling the Quaternary Amino Acid

Objective: Form an amide bond using the newly generated free acid.[1][2] Challenge: Steric hindrance prevents the formation of the active ester intermediate with weak reagents (EDC/NHS).

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory.[2]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - enhances rate and suppresses racemization.[1][2]

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (Anhydrous).[2]

Procedure:

-

Pre-activation (Critical Step):

-

Coupling:

Comparative Data: Azetidine vs. Proline

The following table summarizes why a researcher would select this scaffold over standard proline.

| Feature | Proline (L-Pro) | 1-Benzyl-2-Methyl-Azetidine (This Scaffold) | Impact on Drug Design |

| Ring Size | 5-membered | 4-membered | Azetidine increases ring strain (~26 kcal/mol), altering bond vectors.[1][2] |

| Turn Induction | Accesses different conformational space; "kinks" peptide chains sharply.[1][2] | ||

| Metabolic Stability | Low (Prolyl oligopeptidase) | High | The |

| Lipophilicity | Low | Moderate | Benzyl group adds lipophilicity; can be removed or substituted to tune LogD.[1][2] |

| Coupling Difficulty | Low | High | Requires HATU/HOAt and extended reaction times.[1][2] |

References

-

Synthesis and Application of Azetidine-2-carboxylic Acid Deriv

-

Conform

-

Coupling Sterically Hindered Amino Acids

-

Azetidine-2-carboxylic Acid in Drug Discovery

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Electrophilic Functionalization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

This Application Note and Protocol guide details the reactivity profile of Methyl 1-benzyl-2-methylazetidine-2-carboxylate , a quaternary

Executive Summary

Methyl 1-benzyl-2-methylazetidine-2-carboxylate (CAS: 681456-87-1) is a conformationally constrained, quaternary

This guide outlines three critical reaction pathways with electrophiles:

-

N-Quaternization: Formation of stable azetidinium salts for phase-transfer catalysis or ionic liquids.

-

Electrophile-Induced Ring Opening: Using acyl chlorides or chloroformates to trigger ring cleavage, accessing acyclic quaternary

-amino acids. -

Reductive Debenzylation: Reaction with electrophilic hydrogen (

) to generate the free amine for peptide coupling.

Mechanistic Reactivity Profile

The substrate presents two distinct sites for electrophilic attack, governed by steric and electronic factors.

Structural Constraints

-

Steric Hinderance: The C2-methyl group creates significant steric bulk around the nitrogen lone pair. Reactions with bulky electrophiles will be kinetically slower compared to un-substituted azetidines.

-

Ring Strain: The 4-membered ring is highly susceptible to nucleophilic attack only after the nitrogen has been activated (quaternized) by an electrophile.

Reaction Pathways Map

Figure 1: Divergent reactivity pathways based on the nature of the electrophile.

Detailed Protocols

Protocol A: Synthesis of Azetidinium Salts (N-Alkylation)

Objective: To synthesize a quaternary ammonium salt for use as a chiral phase-transfer catalyst or stable intermediate.

Mechanism:

Reagents:

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)[1]

-

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.5 – 3.0 equiv)

-

Solvent: Acetonitrile (ACN) or Acetone (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous Acetonitrile under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add Methyl Iodide (3.0 mmol) dropwise.

-

Note: Excess electrophile is required due to the steric hindrance of the C2-methyl group.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor via TLC (MeOH/DCM 1:9). The product will be a polar spot at the baseline or low

.

-

-

Isolation: Concentrate the solvent in vacuo.

-

Purification: Triturate the residue with cold diethyl ether to precipitate the quaternary ammonium iodide salt. Filter and dry under high vacuum.

Data Interpretation:

| Parameter | Observation |

|---|---|

| Appearance | White to off-white hygroscopic solid. |

| 1H NMR Shift | Significant downfield shift of N-CH2 protons (

Protocol B: Electrophile-Induced Ring Opening (Nucleophilic Substitution)

Objective: To cleave the azetidine ring to form acyclic

Reagents:

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)[1]

-

Electrophile: Acetyl Chloride or Chloroformate (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM.

-

Activation: Add Acetyl Chloride (1.2 mmol) dropwise at 0°C.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours.

-

Mechanistic Insight: The intermediate N-acyl-N-benzyl ammonium species is highly strained. Reflux provides the energy for the chloride ion to attack C4.

-

-

Workup: Quench with saturated

solution. Extract with DCM (3x). -

Purification: Dry organic layers over

and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Product Outcome: The product is typically a Methyl 2-(N-acetyl-N-benzylamino)-4-chlorobutanoate derivative (or similar, depending on regioselectivity).

Protocol C: Hydrogenolytic Debenzylation (Preparation for Peptide Coupling)

Objective: Removal of the N-benzyl protecting group to generate the free secondary amine for subsequent peptide synthesis. Mechanism: Catalytic hydrogenation (Electrophilic H species on metal surface).

Reagents:

-

Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate[1][2][3]

-

Catalyst: Pd/C (10% w/w) or Pd(OH)2 (Pearlman’s Catalyst)

-

Solvent: Methanol or Ethanol (with 1 equiv HCl if amine salt is desired)

-

Hydrogen Source:

gas (balloon or 1-3 bar)

Step-by-Step Methodology:

-

Setup: In a pressure vessel or round-bottom flask, dissolve substrate in Methanol (0.1 M concentration).

-

Acidification (Optional): Add 1.0 equiv of 1M HCl to protonate the amine (prevents catalyst poisoning and stabilizes the product).

-

Catalyst Addition: Carefully add 10-20 wt% of Pd/C under an inert gas flow (

). -

Hydrogenation: Purge with

and stir vigorously under -

Filtration: Filter through a Celite pad to remove the catalyst. Wash with Methanol.

-

Isolation: Concentrate the filtrate to obtain Methyl 2-methylazetidine-2-carboxylate hydrochloride .

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| No Reaction (N-Alkylation) | Steric hindrance at C2 blocking approach. | Use a more polar aprotic solvent (DMF) or increase temperature to 40-50°C (sealed tube). |

| Ring Opening during Alkylation | Presence of nucleophiles (e.g., | Use non-nucleophilic counterions (e.g., Methyl Triflate, MeOTf) if the salt is the desired product. |

| Incomplete Debenzylation | Catalyst poisoning or steric bulk. | Switch to Pd(OH)2/C (Pearlman's catalyst) and increase pressure to 50 psi. |

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (General reactivity of azetidine ring opening).[4]

- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted azetidines. Tetrahedron, 62(3), 513-535.

- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS) - Applications. Journal of the American Chemical Society.

-

Vanecko, J. A., & Wan, H. (2014).[5] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications.[5][6] Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1384745-48-5|(S)-Methyl 1-benzyl-2-methylazetidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting azetidine ring formation via intramolecular cyclization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket: #AZT-404-RING-STRAIN

Introduction: The 4-Exo-Tet Paradox

Welcome to the Azetidine Synthesis Support Center. If you are here, you are likely battling the "Azetidine Paradox": the target ring is kinetically favored by Baldwin’s rules (4-exo-tet) yet thermodynamically penalized by immense ring strain (~25.4 kcal/mol).

Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidine formation sits on a razor's edge. The formation rate is often slow enough that intermolecular polymerization dominates, yet the ring is strained enough that thermal forcing often leads to elimination or fragmentation.

This guide treats your synthesis as a system of competing rates. We will optimize

Module 1: The Kinetic & Thermodynamic Landscape

Before troubleshooting reagents, we must diagnose the pathway. The success of your reaction depends on the balance between Probability of End-to-End Encounter (Entropy) and Activation Energy (Enthalpy).

1.1 Baldwin’s Rules & Strain Energy

-

Rule: 4-exo-tet is favored. The orbital alignment allows the amine lone pair to attack the

antibonding orbital of the leaving group. -

Reality: While orbital symmetry allows it, the transition state requires a highly ordered conformation (high negative entropy of activation,

). -

Strain: The ~26 kcal/mol strain energy means the transition state is late and high-energy. If the temperature is too high, the system seeks the global minimum: Polymerization .

1.2 Pathway Visualization

Figure 1: Competing kinetic pathways. Success requires maximizing the "High Dilution" path while suppressing E2 elimination.

Module 2: Synthetic Strategies & Decision Matrix

Do not blindly apply "standard conditions." Select your protocol based on your precursor's leaving group (LG) and the amine's nucleophilicity.

2.1 Protocol Selection Guide

| Precursor Type | Activation Method | Base/Reagent | Critical Parameter |

| In situ activation (MsCl/TsCl) | Temperature: Keep activation <0°C to prevent decomposition before cyclization. | ||

| Direct displacement | Solvent: MeCN (polar aprotic) aids LG departure. | ||

| Epoxide | Ring Opening (4-exo-tet) | Lewis Acid (e.g., | Regioselectivity: Must favor attack at the more substituted carbon (if applicable). |

| Reduction | Safety: Exothermic reduction; not a cyclization method but a transformation. |

2.2 The "Gold Standard" Protocol: Cyclization of Amino Alcohols

Methodology adapted from Couty et al. and recent process chemistry optimizations.